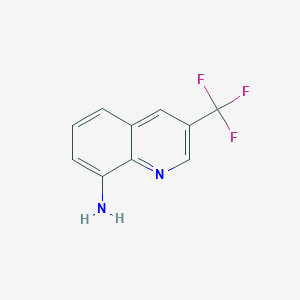

3-(Trifluoromethyl)quinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)quinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-4-6-2-1-3-8(14)9(6)15-5-7/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSWTGJWSFXECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the Quinoline Scaffold

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of heterocyclic chemistry and medicinal chemistry. lookchem.comontosight.aimdpi.comcymitquimica.comnih.gov Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it a "privileged scaffold" in drug discovery. lookchem.comcymitquimica.com This means that the quinoline core is found in a multitude of biologically active compounds and approved drugs, demonstrating its versatility and ability to interact with a wide range of biological targets. ontosight.aimdpi.com

The pharmacological prowess of quinoline derivatives is extensive, encompassing applications as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. lookchem.comontosight.aicymitquimica.com The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a molecule's physicochemical and biological properties, a critical aspect of rational drug design. mdpi.com Researchers have extensively modified the quinoline nucleus to enhance solubility, bioavailability, and target selectivity, leading to the development of numerous drug candidates, some of which are currently in clinical trials. lookchem.commdpi.com

The Trifluoromethyl Group: a Key Modulator of Molecular Properties

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern drug design to enhance a compound's chemical and biological profile. rsc.orgclockss.org This small, fluorine-containing functional group exerts profound effects on a molecule's properties due to the high electronegativity of fluorine atoms. rsc.org

One of the most significant contributions of the trifluoromethyl group is its ability to increase metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation, which can lead to a longer in vivo half-life for a drug candidate. semanticscholar.org Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a compound's ability to permeate cell membranes and enhance its bioavailability. semanticscholar.org

Research Trajectories for 3 Trifluoromethyl Quinolin 8 Amine and Its Analogues

Classical and Contemporary Approaches to Quinoline Core Synthesis

The construction of the quinoline ring system is a well-established field in organic chemistry, with a rich history of named reactions. Over time, these classical methods have been supplemented by modern, more efficient and selective catalytic processes.

Condensation Reactions under Superacidic Conditions

Superacid-catalyzed cyclization reactions represent a powerful method for the synthesis of polysubstituted quinolines. mdpi.comresearchgate.net These reactions typically involve the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound. mdpi.com The use of superacids, such as trifluoromethanesulfonic acid (TfOH), facilitates the formation of dicationic superelectrophilic intermediates that readily undergo cyclization. nih.govnih.gov For instance, vinylogous imines, prepared from anilines and cinnamaldehydes, have been shown to cyclize in superacidic media to yield quinolines. nih.govnih.gov The proposed mechanism involves the formation of an iminium-carbenium dication, which then cyclizes, followed by a superacid-promoted elimination to furnish the aromatic quinoline ring. nih.govnih.gov While reactions in less acidic media like trifluoroacetic acid or methanesulfonic acid may not proceed, the use of a strong Brønsted superacid like triflic acid can lead to high yields of the quinoline product. nih.gov

Table 1: Superacid-Promoted Quinoline Synthesis

| Starting Materials | Superacid | Conditions | Product | Yield | Reference |

|---|

Transition-Metal-Catalyzed C-H Activation and Annulation Strategies

Transition-metal catalysis has revolutionized quinoline synthesis by enabling direct C-H functionalization and annulation reactions, offering high atom economy and functional group tolerance. mdpi.comacs.orgrsc.org Various transition metals, including rhodium, ruthenium, cobalt, and copper, have been successfully employed to catalyze the formation of the quinoline scaffold. mdpi.com These methods often involve the chelation-assisted activation of a C-H bond, followed by coupling with a suitable reaction partner. thieme-connect.com

For example, rhodium-catalyzed ortho-C-H bond activation has been utilized for the synthesis of quinoline carboxylates. mdpi.com Ruthenium catalysts have been employed in the annulation of enaminones with anthranils to produce 3-substituted quinolines. mdpi.com Cobalt-assisted C-H bond activation provides another route to quinoline synthesis, while copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines yields 4-trifluoromethyl quinolines. mdpi.comorganic-chemistry.org The functionalization of quinoline N-oxides at the C8 position is a particularly relevant strategy, where the N-oxide acts as a directing group to facilitate the formation of a five-membered metallacyclic intermediate, leading to C8-substituted quinoline derivatives upon reaction with appropriate reagents. acs.orgacs.org

Table 2: Examples of Transition-Metal-Catalyzed Quinoline Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Rhodium | Enaminones, Anthranils | 3-Substituted Quinolines | mdpi.com |

| Ruthenium | Enaminones, Anthranils | 3-Substituted Quinolines | mdpi.com |

| Cobalt | Acetophenone, Aniline | Substituted Quinolines | mdpi.com |

| Copper | Ketone oxime acetates, o-Trifluoroacetyl anilines | 4-Trifluoromethyl Quinolines | mdpi.comorganic-chemistry.org |

| Palladium | Quinoline N-oxide, Ethers | C8-Alkylated Quinoline N-oxides | mdpi.com |

Brønsted Acid-Promoted Cyclizations

Brønsted acid-catalyzed cyclizations offer a metal-free alternative for quinoline synthesis. rsc.org These reactions can proceed under mild conditions and often exhibit high efficiency. rsc.orgacs.org One such approach involves the cyclization of N-alkyl anilines with alkynes or alkenes in the presence of an oxidant like oxygen gas. rsc.org This method tolerates a variety of functional groups on the benzene (B151609) ring of the aniline. rsc.org Another strategy utilizes a Brønsted acid-promoted arene-ynamide cyclization to construct arene-fused quinolines, proceeding through a highly reactive keteniminium intermediate. acs.org Furthermore, the intramolecular cyclization of 2-arylaminoazulene derivatives catalyzed by a Brønsted acid like polyphosphoric acid (PPA) can lead to the formation of azuleno[2,1-b]quinolones, which can be subsequently converted to the corresponding quinolines. mdpi.comnih.gov Aza Diels-Alder reactions of aldimines with silyl (B83357) enol ethers, catalyzed by a Brønsted acid such as trifluoromethanesulfonic acid, also provide a route to aryl-substituted quinoline derivatives. oup.com

Targeted Synthesis of Trifluoromethylated Quinoline Derivatives

The introduction of a trifluoromethyl group onto the quinoline scaffold requires specific synthetic strategies. These methods often involve either building the quinoline ring from trifluoromethyl-containing precursors or introducing the CF3 group at a later stage.

Multi-step Reactions from Substituted Anilines

A common approach to synthesizing trifluoromethylated quinolines involves multi-step reaction sequences starting from appropriately substituted anilines. acs.orgnih.gov For instance, 4-trifluoromethyl quinolines can be prepared through a one-pot reaction of o-trifluoroacetyl anilines with alkynes, mediated by zinc(II) salts. acs.org This tandem reaction involves an initial alkynylation followed by an intramolecular cyclization. acs.org Another method involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes to form ortho-nitro-substituted α,β-diaryl-CF3-enones. nih.gov Subsequent reduction of the nitro group with an Fe-AcOH system triggers an intramolecular cyclization to afford 2-CF3-3-arylquinolines. nih.gov A one-pot procedure starting directly from the enamines or corresponding haloalkenes has also been developed. nih.gov The synthesis of 3-(trifluoromethyl)isoquinoline (B14816164) has been achieved using phosphonium salts containing a trifluoroacetamide (B147638) group in the presence of a base like DBU. clockss.org

Table 3: Synthesis of Trifluoromethylated Quinolines from Substituted Anilines

| Starting Materials | Key Reagents | Product | Reference |

|---|---|---|---|

| o-Trifluoroacetyl aniline, Alkyne | Zn(OTf)2, Et3N | 4-Trifluoromethyl quinoline | acs.org |

| α-CF3-enamine, 2-Nitrobenzaldehyde (B1664092) | Fe-AcOH | 2-CF3-3-Arylquinoline | nih.gov |

Regioselective Alkylation Strategies

Regioselective alkylation of a pre-formed quinoline ring is another viable strategy for introducing functional groups, although direct alkylation to form a C-CF3 bond is less common. However, the principles of regioselective functionalization are crucial for derivatizing the quinoline core. nih.gov For instance, the C-H alkylation of quinolines with alkenes can be achieved with high regioselectivity using half-sandwich rare-earth catalysts. nih.gov The regioselectivity can be controlled by the choice of metal/ligand combination and the steric and electronic properties of the catalyst. nih.gov For example, a C5Me5-ligated scandium catalyst can direct the alkylation of quinolines with styrenes to the C8 position. nih.gov The functionalization of quinoline N-oxides at the C8 position using rhodium(III) catalysis with maleimides or acrylates as alkylating agents provides a reliable method for introducing substituents at this specific position. acs.orgacs.orgresearchgate.net

Friedländer Reaction-based Pathways Involving Trifluoromethylaniline

The Friedländer annulation is a classical and straightforward method for synthesizing quinolines. researchgate.netderpharmachemica.com This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acids or bases. researchgate.netmdpi.com A modification of this process involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then reacts with an active methylene (B1212753) compound. mdpi.com

In the context of synthesizing trifluoromethylated quinolines, 2-(trifluoromethyl)aniline (B126271) can be a key starting material. For instance, a novel synthetic route to fused tricyclic quinoline derivatives starts with the coupling of protected lactams with 2-(trifluoromethyl)aniline in the presence of phosphorus oxychloride (POCl3), which proceeds via a Friedländer-type reaction to form an amidine intermediate. scispace.comorientjchem.org Subsequent cyclization of this intermediate yields the aromatic amine. scispace.comorientjchem.org

| Reactants | Reagents | Product | Yield | Reference |

| Protected lactams, 2-(Trifluoromethyl)aniline | POCl3 | Amidine intermediate | Not specified | scispace.comorientjchem.org |

| Amidine intermediate | - | Fused tricyclic quinoline | High yields | scispace.comorientjchem.org |

Trifluoromethylation Reactions Utilizing Specific Reagents (e.g., TMSCF3, PIDA)

Direct trifluoromethylation of the quinoline core is a powerful strategy to introduce the CF3 group. Several reagents have been developed for this purpose, with trimethylsilyltrifluoromethane (TMSCF3) being a prominent example.

A nickel-catalyzed C-H bond trifluoromethylation of 8-aminoquinoline derivatives has been developed using TMSCF3 as the trifluoromethylation reagent. rsc.org This method, directed by an acyl group, allows for the ortho-trifluoromethylation of the 8-aminoquinoline core, leading to 7-trifluoromethylquinolinamine derivatives in moderate to excellent yields under mild conditions. rsc.org The reaction is catalyzed by Ni(TFA)2. rsc.org

Copper-catalyzed C-H trifluoromethylation of 8-aminoquinoline derivatives at the 5-position has also been achieved. rsc.org The reaction mechanism can proceed via a radical pathway or a Friedel-Crafts-type reaction, depending on the substrate and reaction conditions. rsc.org Reagents like CF3SO2Na have been used as the trifluoromethyl source in these reactions. beilstein-journals.org

Another approach involves the use of hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIDA). In a nickel-catalyzed reaction, N-(quinolin-8-yl)acylamides can be trifluoromethylated using TMSCF3 in the presence of PIDA and a ligand like DPPBac. rsc.org

| Substrate | Reagents | Product | Yield | Reference |

| 8-Aminoquinoline derivatives | Ni(TFA)2, TMSCF3 | 7-Trifluoromethylquinolinamine derivatives | Moderate to excellent | rsc.org |

| 8-Aminoquinoline derivatives | Copper catalyst, CF3SO2Na | 5-Trifluoromethyl-8-aminoquinoline derivatives | Good to excellent | rsc.orgbeilstein-journals.org |

| N-(quinolin-8-yl)acylamides | Ni(TFA)2, TMSCF3, PIDA, DPPBac | Trifluoromethylated N-(quinolin-8-yl)acylamides | Not specified | rsc.org |

Catalyst-Free Approaches for Aminoquinoline Derivatives

The development of catalyst-free synthetic methods is highly desirable for environmental and economic reasons. For the synthesis of aminoquinoline derivatives, several catalyst-free approaches have been reported.

One such method involves the reaction of m-phenylenediamine (B132917) with unsymmetrical 1,3-diketones containing a trifluoromethyl group. nih.gov This reaction proceeds with high selectivity and in good yields to produce 2,4-disubstituted 7-aminoquinolines. The presence of the trifluoromethyl group is crucial for directing the regioselectivity of the condensation and for avoiding the need for a catalyst. nih.gov

Another catalyst-free approach describes a multicomponent reaction for the synthesis of 2-(trifluoromethyl)-1,2,3,4,7,8-hexahydroquinolin-5(6H)-one derivatives at room temperature. researchgate.net This one-pot, four-component reaction of an aromatic aldehyde, 5,5-dimethylcyclohexane-1,3-dione, 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione, and ammonium (B1175870) acetate (B1210297) proceeds with excellent yields. researchgate.net

Furthermore, a fast and catalyst-free protocol for forming C=N double bonds using water as a co-solvent at room temperature has been developed, which can be applied to the synthesis of quinoline derivatives. royalsocietypublishing.org

| Reactants | Product | Yield | Reference |

| m-Phenylenediamine, Unsymmetric 1,3-diketones with CF3 group | 2,4-Disubstituted 7-aminoquinolines | Good | nih.gov |

| Aromatic aldehyde, Dimedone, Trifluoromethylated 1,3-dione, NH4OAc | 2-(Trifluoromethyl)-hexahydroquinolin-5-one derivatives | Excellent | researchgate.net |

Synthesis of Fused Tricyclic Quinoline Systems Incorporating Trifluoromethyl Groups

Fused tricyclic quinoline systems are an important class of heterocycles with diverse biological activities. rsc.orgresearchgate.net The incorporation of a trifluoromethyl group into these systems can further modulate their properties.

A novel strategy for constructing fused tricyclic quinolines involves starting from aliphatic amino carboxylic acids. scispace.comorientjchem.org The synthesis proceeds through the formation of a lactam, which is then coupled with 2-(trifluoromethyl)aniline via a Friedländer-type reaction to form an amidine intermediate. scispace.comorientjchem.org Subsequent cyclization leads to the formation of the fused tricyclic quinoline core. scispace.comorientjchem.org This method provides a versatile route to these complex heterocyclic systems. scispace.com

The synthesis of various fused tetracyclic quinoline derivatives has also been explored, highlighting the broad interest in these complex scaffolds. rsc.org

| Starting Material | Key Intermediate | Product | Reference |

| Aliphatic amino carboxylic acid | Amidine from lactam and 2-(trifluoromethyl)aniline | Fused tricyclic quinoline | scispace.comorientjchem.org |

Preparation of Substituted 8-Quinolinamines and their Conjugates

Substituted 8-quinolinamines are a well-established class of compounds with significant therapeutic potential, particularly as anti-infective agents. acs.orgresearchgate.netnih.gov The synthesis of these compounds often involves the functionalization of the quinoline ring and the modification of the side chain at the 8-position.

A general route to 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives involves the reaction of 2,8-bis(trifluoromethyl)-4-chloroquinoline with various amines. semanticscholar.org This single-step reaction provides access to a range of derivatives with different basic side chains. semanticscholar.org

The synthesis of conjugates of 8-quinolinamines with amino acids has also been extensively studied. acs.orgresearchgate.netnih.gov These conjugates are typically prepared by condensing a protected amino acid with the free amino group of an 8-quinolinamine, followed by deprotection. nih.gov This approach aims to improve the pharmacological properties of the parent 8-quinolinamine. acs.orgresearchgate.net For example, 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups have been synthesized and subsequently conjugated with amino acids. acs.orgresearchgate.net

| Starting Material | Reaction | Product | Reference |

| 2,8-Bis(trifluoromethyl)-4-chloroquinoline, Amine | Nucleophilic substitution | 4-Amino substituted 2,8-bis(trifluoromethyl)quinoline | semanticscholar.org |

| Substituted 8-quinolinamine, Protected amino acid | Amide coupling, Deprotection | 8-Quinolinamine-amino acid conjugate | acs.orgresearchgate.netnih.gov |

Diazo Coupling Reactions with 8-Aminoquinoline

Diazo coupling reactions are a fundamental tool in organic synthesis for the formation of azo compounds. When applied to 8-aminoquinoline, this reaction leads to the formation of 8-(aryldiazenyl)quinolines. dergipark.org.tr

The synthesis is typically carried out by reacting 8-aminoquinoline with a variety of aryldiazonium salts, which can contain both electron-donating and electron-withdrawing groups. dergipark.org.tr These reactions are often performed in aqueous media at room temperature and can provide excellent yields of the corresponding azo dyes. dergipark.org.tr The resulting azo compounds derived from 8-aminoquinoline have been characterized by various spectroscopic techniques. dergipark.org.tr

The diazotization of 8-aminoquinoline itself has also been studied, forming the basis for subsequent coupling reactions. researchgate.net Furthermore, azo dyes have been prepared by linking 8-aminoquinoline to barbituric acid and its derivatives through diazo-coupling reactions. mu.edu.tr

| Reactants | Product | Yield | Reference |

| 8-Aminoquinoline, Aryldiazonium salt | 8-(Aryldiazenyl)quinoline | Excellent (89-98%) | dergipark.org.tr |

| 8-Aminoquinoline, Diazotized barbituric acid | 5-(Quinolin-8-azo)pyrimidine-2,4,6-trione | Not specified | mu.edu.tr |

Influence of the Trifluoromethyl Group on Quinoline Reactivity and Stability

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent that profoundly impacts the chemical and physical properties of the quinoline ring system. beilstein-journals.orgbeilstein-journals.org Its presence generally enhances the chemical stability of the molecule. chemimpex.com This increased stability can be attributed to the strong carbon-fluorine bonds and the group's resistance to metabolic degradation, a property that makes trifluoromethylated compounds attractive in medicinal chemistry. beilstein-journals.orgcymitquimica.com

The electron-withdrawing nature of the -CF3 group deactivates the quinoline ring towards electrophilic substitution reactions. youtube.com Conversely, it activates the ring for nucleophilic substitution, particularly on the heterocyclic portion of the quinoline system. youtube.com The -CF3 group also increases the lipophilicity of the molecule, which can influence its solubility and interactions with biological systems. chemimpex.comcymitquimica.com

Table 1: Effects of the Trifluoromethyl Group on Quinoline Properties

| Property | Influence of Trifluoromethyl Group |

| Reactivity | Decreases susceptibility to electrophilic attack; Increases susceptibility to nucleophilic attack. youtube.com |

| Stability | Enhances metabolic and chemical stability. beilstein-journals.orgchemimpex.comcymitquimica.com |

| Lipophilicity | Increases. chemimpex.comcymitquimica.com |

| Acidity/Basicity | Decreases the basicity of the quinoline nitrogen. |

Reaction Mechanisms of Amines within the Quinoline Framework

The amine group at the 8-position of the quinoline ring is a nucleophilic center and can participate in a variety of chemical reactions. Its reactivity is modulated by the electronic properties of the quinoline ring, which in this case is influenced by the electron-withdrawing trifluoromethyl group at the 3-position.

The basicity of the amine group is a key factor in its reactivity. acs.org The electron-withdrawing nature of the trifluoromethyl group, transmitted through the aromatic system, is expected to reduce the basicity of the 8-amino group compared to unsubstituted 8-aminoquinoline. Despite this, the amine can still undergo typical reactions such as acylation, alkylation, and diazotization. The lone pair of electrons on the nitrogen atom can also participate in coordination with metal ions. researchgate.netnih.gov

Electron-Withdrawing Effects and Intramolecular Charge Transfer Phenomena

The combination of a strong electron-donating group (the amino group) and a strong electron-withdrawing group (the trifluoromethyl group) on the same aromatic scaffold can lead to significant intramolecular charge transfer (ICT) phenomena. nih.govresearchgate.net Upon photoexcitation, an electron can be transferred from the electron-rich amino group to the electron-deficient part of the molecule, which is influenced by the trifluoromethyl group. nih.gov

This ICT character can result in interesting photophysical properties, such as large Stokes shifts in fluorescence spectroscopy, where the emission wavelength is significantly red-shifted compared to the absorption wavelength. nih.gov The extent of this charge transfer is often solvent-dependent, with more polar solvents stabilizing the charge-separated excited state, leading to further red-shifting of the emission. nih.gov This property is valuable in the design of fluorescent probes and materials. nih.govresearchgate.net

Table 2: Factors Influencing Intramolecular Charge Transfer

| Factor | Description |

| Electron-Donating Group | The amino group at the 8-position serves as the electron donor. |

| Electron-Withdrawing Group | The trifluoromethyl group at the 3-position acts as a strong electron acceptor. nih.gov |

| Aromatic System | The quinoline ring provides the conjugated bridge for electron transfer. |

| Solvent Polarity | Polar solvents can stabilize the charge-separated state, enhancing the ICT effect. nih.gov |

Activated Trifluoromethyl Group as a Synthon in Heterocyclic Annulation

While the trifluoromethyl group is generally considered stable, under certain conditions, it can be anionically activated to serve as a synthon for the construction of new heterocyclic rings. researchgate.netresearchgate.netdiva-portal.org This activation typically involves the use of a strong base to generate a transient carbanion, which can then undergo further reactions. clockss.org

The reaction of an anionically activated trifluoromethyl group with a nucleophile can lead to the displacement of one or more fluoride (B91410) ions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netclockss.org This strategy has been employed in the synthesis of various heterocyclic systems, demonstrating the versatility of the trifluoromethyl group beyond its role as a simple substituent. researchgate.netresearchgate.net

Pathways Involving Fluoride Elimination in Trifluoromethyl-Substituted Quinolinamines

The elimination of fluoride from a trifluoromethyl group is a key step in its transformation into other functional groups or in annulation reactions. clockss.orgrsc.org In the context of trifluoromethyl-substituted quinolinamines, the generation of a highly basic anion is often essential for these syntheses to proceed. clockss.org The reaction of an anionically activated trifluoromethyl group can lead to the sequential elimination of fluoride ions. clockss.org

Oxidative Transformations of the Quinoline Moiety

The quinoline ring system can undergo oxidative transformations, although the presence of the electron-withdrawing trifluoromethyl group can influence the ease and site of oxidation. evitachem.comvedantu.com Strong oxidizing agents can lead to the cleavage of the benzene or pyridine (B92270) ring of the quinoline nucleus. vedantu.com For instance, the oxidation of quinoline itself with potassium permanganate (B83412) can yield nicotinic acid. vedantu.com

In the context of this compound, the amine group could also be susceptible to oxidation. The specific outcome of an oxidation reaction would depend on the reagent and conditions used. For example, milder oxidation might selectively target the amine group, while more aggressive conditions could lead to degradation of the quinoline ring. The electron-withdrawing nature of the trifluoromethyl group would likely make the quinoline ring more resistant to oxidation compared to an unsubstituted quinoline.

Metal Coordination Properties in Quinoline Derivatives

Quinoline derivatives, particularly those with a donor atom at the 8-position like 8-aminoquinoline, are well-known chelating agents for a variety of metal ions. researchgate.netnih.govacs.orgdntb.gov.ua The nitrogen of the quinoline ring and the nitrogen of the 8-amino group can form a stable five-membered chelate ring with a metal center. nih.gov This bidentate coordination is a common binding motif in coordination chemistry. researchgate.net

Structure Activity Relationship Sar Studies and Structural Modifications

Impact of Trifluoromethyl Group Position and Substitution on Biological Activity

The trifluoromethyl (-CF3) group, a common substituent in medicinal chemistry, significantly alters the physicochemical and biological properties of the quinoline (B57606) scaffold. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. smolecule.comcymitquimica.com

The position of the -CF3 group on the quinoline ring is a critical determinant of biological activity. For instance, in studies of quinoline derivatives as potential treatments for Alzheimer's disease, the presence of a trifluoromethyl group at the C-7 position was associated with strong acetylcholinesterase (AChE) inhibition. arabjchem.org In contrast, moving the -CF3 group can modulate activity against other targets. For example, in a series of 4-quinoline carboxylic acid analogues, substituting a fluorine at C-7 with a trifluoromethyl group led to a significant decrease in antiviral activity. nih.gov While direct SAR data for the 3-trifluoromethyl position on 8-aminoquinoline (B160924) is less common in the literature, studies on related compounds show that substitution at C-2, C-3, and C-4 can have profound effects. For example, 3-methylprimaquine, a close analog, shows slightly better tissue schizontocidal activity than primaquine (B1584692) itself. scispace.com The introduction of a p-CF3 group on a phenyl ring attached to the quinoline core has been shown to enhance antibacterial activity against MRSA and VRE. nih.gov

The electronic effects of the -CF3 group polarize the quinoline ring, which can increase its electrophilicity and enhance reactivity in various chemical reactions. smolecule.com This modification is a key strategy in the rational design of quinoline-based therapeutic agents. nih.gov

Role of Substituents at Quinoline Ring Positions (e.g., C-2, C-4, C-5, C-6, C-7)

Substituents at various positions on the quinoline ring of 8-aminoquinolines are crucial for modulating antimalarial activity and toxicity. scispace.compolicycommons.net The classic 8-aminoquinoline, primaquine, features a methoxy (B1213986) group at the C-6 position, which has been shown to enhance activity. who.int

C-2 Position: Substitution at the C-2 position with groups like benzyloxy has been explored to stabilize the molecule and influence its metabolic conversion, which is thought to be key to its activity. scispace.comwho.int A 2-methoxy substituent, however, did not show a significant advantage in potency in some studies. nih.govasm.org

C-4 Position: A methyl group at the C-4 position is a common feature in many potent 8-aminoquinoline analogs. who.int The combination of a 4-methyl group with other substituents, such as a 5-phenoxy group, has been a focus of developing new analogs with improved properties. nih.gov

C-5 Position: The C-5 position is a key site for modification to improve metabolic stability and reduce toxicity. researchgate.net Introducing alkoxy or aryloxy groups at this position has endowed 8-aminoquinolines with impressive blood-stage antimalarial activity. asm.org For instance, 5-aryl-8-aminoquinoline derivatives have shown greater metabolic stability while retaining antimalarial activity. researchgate.net However, the nature of the substituent is important; a diaryl ether bridge at C-5 resulted in significantly less activity in one study. nih.govasm.org

C-6 Position: A methoxy group at C-6 is considered beneficial for activity, although it may also increase toxicity. scispace.com Other groups like ethoxy or n-butoxy at this position have been found to be less effective. scispace.com

C-7 Position: Introduction of groups at the C-7 position generally leads to a loss of antimalarial activity. who.int However, in other contexts, such as AChE inhibition, substituents like chlorine and trifluoromethyl at C-7 have displayed strong activity. arabjchem.org

The following table summarizes the general impact of substituents at different positions on the antimalarial activity of 8-aminoquinolines.

| Quinoline Ring Position | Common Substituent(s) | General Impact on Antimalarial Activity |

| C-2 | Methoxy, Benzyloxy | Variable; can be used to stabilize the molecule. scispace.comwho.intnih.gov |

| C-4 | Methyl | Generally enhances activity. who.int |

| C-5 | Alkoxy, Aryloxy, Phenyl | Can improve metabolic stability and activity. asm.orgresearchgate.net |

| C-6 | Methoxy | Enhances activity but may increase toxicity. scispace.comwho.int |

| C-7 | Various | Generally leads to loss of activity. who.int |

Side Chain Modifications and their Influence on Pharmacological Profiles

The aminoalkyl side chain at the C-8 position is a hallmark of this class of compounds and is essential for their biological activity. Modifications to this side chain, including its length and the nature of the terminal amino group, significantly influence the pharmacological profile.

Extending the side chain of primaquine and other 8-aminoquinolines has resulted in analogs with potent in vitro antimalarial activities against both drug-sensitive and drug-resistant strains of P. falciparum. researchgate.net These extended side chain analogs were also found to be largely non-cytotoxic. researchgate.net The rationale for these modifications is to increase lipophilicity while retaining or increasing basicity, which can affect how the drug interacts with its target within the parasite. researchgate.net

Furthermore, the structure of the side chain is critical in avoiding toxicity. For instance, the distance between the nitrogen atoms in the side chain must be greater than three methylene (B1212753) units to prevent the severe neurotoxicity observed with compounds like rhodoquine. scispace.com Novel 8-aminoquinolines with an aminoxyalkyl side chain have also been synthesized, with some showing potent dual-stage (blood and liver) antiplasmodial activity. nih.gov

Design and Evaluation of Amino Acid Conjugates of 8-Quinolinamines

Conjugating amino acids to the terminal amino group of the 8-aminoquinoline side chain is a strategy employed to enhance therapeutic efficacy and reduce toxicity. acs.orgresearchgate.net This approach is based on the premise that linking the parent drug to small peptides can alter its pharmacokinetic properties. acs.orgresearchgate.net

Studies have shown that such conjugates can exhibit potent antimalarial, antileishmanial, and antimicrobial activities. acs.orgnih.govnih.gov The choice of the amino acid is crucial. For example, in one study, conjugates with lysine (B10760008) showed enhanced antimalarial activity, with one analog demonstrating curative effects against multi-drug-resistant P. yoelii nigeriensis in mice. nih.govresearchgate.net In contrast, alanine (B10760859) and valine conjugates showed the least antimalarial activity in the same study. nih.govresearchgate.net This suggests that the basicity and steric properties of the amino acid play a significant role. Both hydrophobic and hydrophilic amino acids have been used, leading to compounds with broad-spectrum anti-infective properties. acs.orgnih.gov

The following table shows examples of amino acid conjugates of 8-quinolinamines and their reported activities.

| Parent 8-Quinolinamine | Conjugated Amino Acid | Reported Biological Activity | Reference |

| Primaquine Analog | Lysine | Curative antimalarial activity against resistant strains. | researchgate.net |

| Primaquine Analog | Alanine, Valine | Least antimalarial activity in the series. | researchgate.net |

| 5-Alkoxy-8-quinolinamine | Various (hydrophobic & hydrophilic) | Potent antimalarial, antileishmanial, antifungal, antibacterial. | acs.orgnih.gov |

| Ring-substituted 8-aminoquinoline | Various | Antimalarial, antileishmanial, broad-spectrum antifungal. | nih.gov |

Physicochemical Property Modulation (e.g., pKa, lipophilicity) in SAR Contexts

Modulating physicochemical properties like pKa and lipophilicity is a cornerstone of SAR studies for 8-aminoquinolines. The trifluoromethyl group is a key player in this context, as its inclusion generally increases lipophilicity, which can enhance membrane permeability and bioavailability. smolecule.comcymitquimica.com

Correlation of Structural Features with Cytoprotective and Antimetabolic Activities

The structural features of quinoline derivatives have been correlated with a range of biological activities beyond antimalarial effects, including neuroprotective and cytoprotective actions. researchgate.netnih.govresearchgate.net Certain quinoline derivatives have shown the ability to protect neuronal cells from toxicity in models of Alzheimer's and Parkinson's diseases. researchgate.netnih.govresearchgate.net

These neuroprotective effects are often linked to multiple mechanisms, such as the inhibition of enzymes like GSK-3β and cholinesterases, as well as antioxidant properties. researchgate.netresearchgate.nettandfonline.com For example, novel 5,6-dihydropyrido[2',1':2,3]imidazo[4,5-c]quinoline derivatives have demonstrated broad cytoprotective activity through mechanisms including mitoprotection and modulation of signaling pathways like Akt and ERK1/2. nih.gov The ability of the quinoline scaffold to act as a privileged structure allows for the design of multifunctional agents that can target several pathways involved in neurodegeneration. nih.govresearchgate.net

In the context of antimalarial activity, the 8-aminoquinoline structure is linked to antimetabolic effects within the parasite. A proposed mechanism involves the generation of reactive oxygen species through its metabolites, leading to oxidative stress in the parasite. researchgate.netnih.gov Additionally, some 8-aminoquinolines have been shown to inhibit the polymerization of heme into hemozoin, a crucial detoxification process for the malaria parasite. nih.govresearchgate.net

Enantiomeric Purity and Stereoselectivity in Biological Efficacy

Many 8-aminoquinoline drugs, including the parent compound of the class, primaquine, are chiral and are administered as a racemic mixture of two enantiomers. nih.gov However, research has shown that biological systems, such as enzymes and receptors, can interact differently with each enantiomer, leading to stereoselectivity in both efficacy and toxicity. google.comnumberanalytics.com

It has been discovered that for certain 8-aminoquinoline compounds, one enantiomer is surprisingly more active against parasitic infections than the other. google.com For example, studies on primaquine and its analog NPC1161 have revealed enantioselective interactions with human monoamine oxidases (MAO-A and MAO-B), which are key enzymes in their metabolism. nih.gov This differential metabolism can lead to different concentrations of active metabolites and varying efficacy and toxicity profiles for each enantiomer.

The trend in pharmaceutical development has moved towards marketing single-enantiomer drugs to provide a better therapeutic index. acs.org Separating the enantiomers of 8-aminoquinolines and evaluating them individually has shown that it is possible to obtain isomers with improved therapeutic and/or toxicity profiles. google.com Tafenoquine (B11912), a newer 8-aminoquinoline drug, is also used as a racemic mixture, but the understanding of stereoselectivity is crucial for the future development of safer and more effective drugs in this class. nih.gov

Pharmacological and Biological Applications of 3 Trifluoromethyl Quinolin 8 Amine Derivatives

Antimalarial Activity

The quinoline (B57606) core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine (B1663885), mefloquine (B1676156), and primaquine (B1584692) being cornerstones of malaria treatment for decades. semanticscholar.orgnih.govnih.gov Modifications, including the addition of trifluoromethyl groups, have been explored to combat the rise of drug-resistant malaria parasites.

A significant challenge in malaria treatment is the widespread resistance of Plasmodium falciparum to conventional drugs like chloroquine (CQ). researchgate.netplos.org Research has focused on developing new quinoline derivatives that retain activity against these resistant strains.

Derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767), which are structurally related to mefloquine, have been designed through molecular hybridization. semanticscholar.orgnih.gov One such derivative, N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine, demonstrated significant activity, reducing parasitemia by 66% in P. berghei-infected mice. nih.gov Another highly active compound from this series, a simpler chemical structure than mefloquine, was found to be three times more potent than chloroquine against a W2 CQR strain, with an IC₅₀ value of 0.083 µM. nih.gov

Novel haloalkyl- and haloalkoxy-4(1H)-quinolones bearing a trifluoromethyl group have shown high potency, with IC₅₀ values ranging from 1.2 to approximately 30 nM against both CQ-sensitive and multidrug-resistant P. falciparum strains. nih.gov Similarly, a series of 5-aryl-8-aminoquinoline derivatives proved to be more active against a CQ-resistant clone of P. falciparum than the corresponding CQ-sensitive clone. acs.orgresearchgate.net These compounds were also found to be metabolically stable in microsomal preparations. acs.orgresearchgate.net

Hybrid molecules combining the 4-aminoquinoline (B48711) scaffold with other pharmacophores have also yielded promising results. For instance, 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids were synthesized and tested against both chloroquine-resistant (K1) and -sensitive (3D7) strains of P. falciparum. nih.gov

| Compound Class | Strain(s) | Activity/Potency | Reference(s) |

| 2,8-bis(trifluoromethyl)quinoline Derivatives | P. falciparum (W2, CQR) | IC₅₀ = 0.083 µM (3-fold more potent than CQ) | nih.gov |

| N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine | P. berghei (in vivo) | 66% reduction in parasitemia | nih.gov |

| Haloalkyl/alkoxy-4(1H)-quinolones | P. falciparum (CQ-sensitive & MDR) | IC₅₀ = 1.2 - ~30 nM | nih.gov |

| 5-Aryl-8-aminoquinoline Derivatives | P. falciparum (CQ-resistant & sensitive) | More potent against CQ-resistant clone | acs.orgresearchgate.net |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrids | P. falciparum (K1-CQR, 3D7-CQS) | Active against both strains | nih.gov |

The 8-aminoquinoline (B160924) class of drugs, which includes primaquine and tafenoquine (B11912), is unique in its ability to eradicate the latent liver stages (hypnozoites) of P. vivax and P. ovale, thereby preventing relapse (radical cure). nih.govnih.govscispace.com These compounds also possess causal prophylactic activity, acting on the initial hepatic schizonts after a mosquito bite. nih.govwho.int Primaquine is used as a terminal prophylaxis to prevent relapses after a traveler leaves a malaria-endemic area. nih.gov

Studies on quinolone esters have demonstrated their potential for both suppressive and prophylactic effects. One such ester showed a suppressive effect on P. berghei infections in mice, and a complete prophylactic effect was achieved against both P. berghei and P. cynomolgi. nih.gov However, resistance to this alkoxy-quinolone was observed to develop relatively easily when used as a monotherapy. nih.gov

While the 8-aminoquinoline scaffold is the basis for prophylactic drugs, not all new derivatives retain this activity. A series of 5-aryl-8-aminoquinoline derivatives, designed to reduce hemolytic toxicity while maintaining antimalarial effects, showed no significant causal prophylactic activity in mice infected with P. berghei sporozoites, despite their potent blood-stage activity. acs.orgresearchgate.net In contrast, a series of 4-methyl-5-phenoxy-6-methoxy-8-aminoquinolines, including one with a 3-trifluoromethylphenoxy group, were identified as potent radical curative drugs. scispace.comwho.int

The mechanism of action for many quinoline antimalarials, particularly 4-aminoquinolines like chloroquine, involves accumulation in the acidic food vacuole of the parasite. acs.org Inside the vacuole, the drug is thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This interference leads to the buildup of toxic free heme, which kills the parasite. nih.govplos.org Several newer quinoline derivatives have been shown to act via this mechanism by inhibiting the formation of β-hematin (hemozoin). nih.govplos.org

Docking studies suggest that the interaction involves π-π stacking between the quinoline ring and the porphyrin ring of heme. acs.org For some new 4-aminoquinolines, this interaction was found to be responsible for the inhibition of hemozoin formation. plos.org

An alternative mechanism has been identified for other quinolone derivatives. A number of haloalkyl- and haloalkoxy-quinolones demonstrated cross-resistance with atovaquone, a known inhibitor of the parasite's cytochrome bc₁ complex (mitochondrial complex III). nih.gov This suggests that these quinolones also target the parasite's respiratory chain, blocking oxygen consumption by parasitized red blood cells in a manner similar to atovaquone. nih.gov For 8-aminoquinolines like primaquine, the exact mechanism is complex and thought to involve metabolic activation to generate reactive species that induce oxidative damage. researchgate.net

Antimicrobial Applications

Beyond their use as antimalarials, quinoline derivatives featuring trifluoromethyl groups have been extensively investigated for their broader antimicrobial properties, showing promise against a range of bacteria and fungi. mdpi.comresearchgate.netrsc.org

Trifluoromethyl-substituted quinoline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. mdpi.comnih.govnanobioletters.com

A series of trifluoromethyl-substituted quinolone-hydantoin hybrids were evaluated against Staphylococcus aureus (Gram-positive) and several Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. mdpi.com One compound showed activity comparable to the broad-spectrum antibiotic chloramphenicol (B1208) against S. aureus and P. aeruginosa. mdpi.com Molecular docking studies suggested that this compound acts by inhibiting DNA gyrase, a mechanism common to fluoroquinolone antibiotics. mdpi.com

Other studies have focused on facilely accessible quinoline derivatives that display potent activity against a panel of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant S. aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.govusf.edu The introduction of a trifluoromethyl group significantly improved activity in some cases. nih.gov One quinoline compound was particularly effective against Clostridium difficile, with a minimum inhibitory concentration (MIC) of 1.0 μg/mL, comparable to vancomycin. nih.govusf.edu

Further research on trifluoroacetyl-substituted quinolones confirmed their broad-spectrum properties against Gram-positive S. aureus and Gram-negative E. coli and Acinetobacter baumannii, including antibiotic-resistant clinical isolates. nanobioletters.com

| Compound Series | Bacterial Strain(s) | MIC (μg/mL) | Reference(s) |

| Quinolone-Hydantoin Hybrids | S. aureus | 50 | mdpi.com |

| P. aeruginosa | 50 | mdpi.com | |

| Facilely Accessible Quinolines | MRSA, MRSE, VRE | 3.0 | nih.gov |

| C. difficile | 1.0 | nih.govusf.edu | |

| N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine | M. smegmatis | 6.25 | rsc.org |

| Trifluoroacetyl-Substituted Quinolones | S. aureus (MDR) | Active | nanobioletters.com |

| E. coli (MDR) | Active | nanobioletters.com | |

| A. baumannii (MDR) | Active | nanobioletters.com |

The antifungal potential of quinoline derivatives has also been an area of active research. researchgate.netmdpi.com Various synthetic quinoline derivatives have been screened for their activity against pathogenic fungi. researchgate.net

In one study, a series of new fluorinated quinoline analogs were synthesized and tested against several fungal pathogens. mdpi.com Certain compounds exhibited good activity (>80% inhibition at 50 μg/mL) against Sclerotinia sclerotiorum, while another showed strong activity (80.8% inhibition) against Rhizoctonia solani. mdpi.com

Another investigation into 7-(trifluoromethyl)-4-hydroxy substituted quinoline derivatives found that several compounds displayed significant antimicrobial activity against the fungal strains Candida albicans and Penicillium chrysogenum. rsc.org Similarly, trifluoromethyl pyrrole (B145914) derivatives have shown superior efficacy against yeasts compared to bacteria. nih.gov The development of pyrimidine (B1678525) derivatives containing a trifluoromethyl group has also yielded compounds with excellent antifungal activity against Phomopsis sp., even outperforming the standard fungicide Pyrimethanil. bohrium.com

| Compound Series | Fungal Strain(s) | Activity/Potency | Reference(s) |

| Fluorinated Quinoline Analogs | Sclerotinia sclerotiorum | >80% inhibition at 50 μg/mL | mdpi.com |

| Rhizoctonia solani | 80.8% inhibition at 50 μg/mL | mdpi.com | |

| 7-(Trifluoromethyl)-4-hydroxy quinoline derivatives | Candida albicans | Significant inhibition | rsc.org |

| Penicillium chrysogenum | Significant inhibition | rsc.org | |

| Trifluoromethyl Pyrimidine Derivatives | Phomopsis sp. | EC₅₀ = 10.5 μg/mL (better than Pyrimethanil) | bohrium.com |

Antitubercular Activity (e.g., Mycobacterium smegmatis, M. tb)

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a major global health threat, necessitating the discovery of novel therapeutic agents. frontiersin.org Derivatives of 3-(trifluoromethyl)quinoline (B1314843) have emerged as a promising class of compounds in the fight against this infectious disease.

Research has shown that certain quinoline derivatives exhibit potent antimycobacterial activity. For instance, a study on N-alkyl nitrobenzamides, which can be considered structural simplifications of some quinoline-based inhibitors, revealed significant activity against M. tb. The 3-nitro-5-trifluoromethyl derivatives were among the most active, with some exhibiting a minimum inhibitory concentration (MIC) of 16 ng/mL. nih.gov These compounds are thought to target the essential enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). nih.gov

Furthermore, the fruit extract of Aegle marmelos contains coumarins and marmelosin, which have demonstrated antimycobacterial activity against M. tuberculosis H37Rv with IC50 values of 12.46 μg/mL and 4.31 μg/mL, respectively. nih.gov While not direct derivatives of 3-(trifluoromethyl)quinolin-8-amine, this highlights the general potential of complex heterocyclic structures in TB drug discovery. The use of Mycobacterium smegmatis as a non-pathogenic model for initial screening has also been a common strategy in the development of new antitubercular agents. frontiersin.org

Below is a table summarizing the antitubercular activity of selected compounds.

| Compound Type | Target Organism | Activity (MIC/IC50) | Potential Target |

| 3-Nitro-5-trifluoromethyl benzamides | M. tuberculosis | 16 ng/mL (MIC) nih.gov | DprE1 nih.gov |

| Marmelosin (from Aegle marmelos) | M. tuberculosis H37Rv | 4.31 μg/mL (IC50) nih.gov | Not specified |

| Coumarins (from Aegle marmelos) | M. tuberculosis H37Rv | 12.46 μg/mL (IC50) nih.gov | Not specified |

Antileishmanial and Antitrypanosomal Activities

Leishmaniasis and trypanosomiasis are debilitating parasitic diseases caused by protozoa of the genera Leishmania and Trypanosoma, respectively. The 8-aminoquinoline scaffold has a long history as an antiprotozoal agent, with tafenoquine being a notable example. nih.govnih.gov

Tafenoquine, an 8-aminoquinoline, has demonstrated significant in vitro activity against various Leishmania species, including amastigotes of L. donovani within macrophages. nih.govnih.gov Its 50% inhibitory concentrations (IC50) range from 0.1 to 4.0 μM against both pentavalent antimony-sensitive and resistant strains. nih.gov However, its activity against intracellular Trypanosoma cruzi amastigotes is less potent, with a reported IC50 of 21.9 μM. nih.govnih.gov

The development of hybrid molecules has also shown promise. A series of triazino indole-quinoline hybrids were evaluated for their antileishmanial activity. Derivatives with a short two-carbon linker between the two pharmacophores and a methyl group on the triazino indole (B1671886) fragment exhibited the highest activity, with IC50 values as low as 0.36 ± 0.10 µM. mdpi.com Interestingly, the introduction of a trifluoromethyl group at the 6-position of the indole ring resulted in an IC50 of 6.46 ± 1.48 µM, indicating that the position and nature of substituents are critical for activity. mdpi.com

The following table summarizes the antileishmanial and antitrypanosomal activities of key 8-aminoquinoline derivatives.

| Compound | Parasite | Activity (IC50) |

| Tafenoquine | Leishmania donovani amastigotes | 0.1 - 4.0 μM nih.gov |

| Tafenoquine | Trypanosoma cruzi amastigotes | 21.9 μM nih.gov |

| Triazino indole-quinoline hybrid (optimal) | Leishmania species | 0.36 ± 0.10 µM mdpi.com |

| 6-CF3 Triazino indole-quinoline hybrid | Leishmania species | 6.46 ± 1.48 µM mdpi.com |

Anticancer and Antiviral Potentials

The versatility of the quinoline scaffold extends to the development of anticancer and antiviral agents. nih.govdoi.org Derivatives of 3-(trifluoromethyl)quinoline have been investigated for their ability to inhibit key cellular signaling pathways implicated in cancer and to interfere with viral replication.

Inhibition of Kinase Activity (e.g., c-Met, mTOR)

Receptor tyrosine kinases such as c-Met and the serine/threonine kinase mTOR are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. nih.govnih.gov Consequently, they are attractive targets for cancer therapy.

Several quinoline-based molecules have been developed as inhibitors of the c-Met receptor. nih.govresearchgate.net These inhibitors typically interact with the kinase domain of the receptor on the cytosolic side. nih.gov For example, a series of 3,5-diamino-7-trifluoromethylquinolines have been studied as potent c-Met kinase inhibitors. researchgate.net

The mTOR signaling pathway is another critical target. Starting from a quinoline-based hit identified in a biochemical mTOR assay, researchers developed a potent and selective mTOR inhibitor. nih.gov Further optimization led to the discovery of Torin2, a 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] frontiersin.orgnih.govnaphthyridin-2(1H)-one, which exhibits an EC50 of 0.25 nM for inhibiting cellular mTOR activity and demonstrates significant selectivity over other kinases like PI3K. acs.org

| Compound/Derivative Class | Target Kinase | Key Findings |

| 3,5-Diamino-7-trifluoromethylquinolines | c-Met | Potent inhibitors of c-Met kinase activity. researchgate.net |

| Torin1 (tricyclic benzonaphthyridinone) | mTOR | Inhibited mTORC1 and mTORC2 substrate phosphorylation at 2 nM and 10 nM, respectively. nih.gov |

| Torin2 | mTOR | Potent and selective mTOR inhibitor with a cellular EC50 of 0.25 nM. acs.org |

Cytotoxic and Antiproliferative Effects in Cancer Cell Lines

Derivatives of 3-(trifluoromethyl)quinoline have demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines.

For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs showed high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.gov Compounds with 3,4-dichloro- and 4-CF3-phenyl substituents were particularly potent, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov

Furthermore, novel 4-aminoquinoline derivatives, including those with a 7-(trifluoromethyl) substituent, have shown antiproliferative activity against the MCF-7 breast cancer cell line. farmaceut.org Some of these compounds were found to be two to three times more potent than the reference drug doxorubicin. farmaceut.org Another study on 4-aminoquinoline sulfonamides revealed that a derivative with a 7-trifluoromethyl substitution was particularly effective against MDA-MB231, MDA-MB468, and MCF7 breast cancer cell lines, with GI50 values of 5.97, 4.18, and 4.22 µM, respectively. nih.gov

The table below presents the cytotoxic activity of selected quinoline derivatives.

| Derivative Class | Cancer Cell Lines | Activity (IC50/GI50) |

| 3-(Trifluoromethyl)phenylthioureas | Colon (SW480, SW620), Prostate (PC3), Leukemia (K-562) | 1.5 - 8.9 µM (IC50) nih.gov |

| 7-(Trifluoromethyl)-4-aminoquinolines | Breast (MCF-7) | 2-3 times more potent than doxorubicin. farmaceut.org |

| 7-Trifluoromethyl-4-aminoquinoline sulfonamide | Breast (MDA-MB231, MDA-MB468, MCF7) | 5.97, 4.18, 4.22 µM (GI50) nih.gov |

Radiosensitizing Properties

Enhancing the efficacy of radiation therapy is a key strategy in cancer treatment. Certain quinoline derivatives have been shown to possess radiosensitizing properties, making tumor cells more susceptible to the killing effects of gamma-radiation.

A study by Ghorab et al. (2010) reported that 9H-pyrimido[4,5-b]quinoline derivatives with a sulfonamide group not only exhibited anticancer activity but also acted as radiosensitizers. When combined with γ-radiation, these compounds led to a significant increase in cell death in human breast cancer cells (MCF7) compared to radiation alone. orientjchem.org Another investigation into new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety also identified compounds that enhanced the cell-killing effect of gamma-radiation. researchgate.net

Antiviral Activities

The quinoline scaffold is present in several compounds with known antiviral activity. nih.govnih.govdoi.org Derivatives incorporating the trifluoromethyl group have been specifically investigated for their potential to combat various viral infections.

One notable example is the development of 2,8-bis(trifluoromethyl)quinoline derivatives as inhibitors of Zika virus (ZIKV) replication. nih.gov Some of these derivatives showed antiviral activity comparable to or even exceeding that of mefloquine, an FDA-approved antimalarial drug. nih.govmdpi.com Specifically, compounds 141a and 142 exhibited EC50 values of 0.8 μM, making them approximately five times more potent than mefloquine against ZIKV. nih.gov

Additionally, a series of new isatin (B1672199) derivatives, including those with a 3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety, were synthesized and tested against several viruses. While not direct quinoline derivatives, this work highlights the utility of the trifluoromethyl group in designing broad-spectrum antiviral agents. mdpi.com

The following table details the antiviral activity of specific trifluoromethyl-containing quinoline derivatives.

| Compound | Virus | Activity (EC50) |

| 2,8-bis(trifluoromethyl)quinoline derivative 141a | Zika Virus (ZIKV) | 0.8 μM nih.gov |

| 2,8-bis(trifluoromethyl)quinoline derivative 142 | Zika Virus (ZIKV) | 0.8 μM nih.gov |

Other Noteworthy Biological Activities

Beyond the primary pharmacological applications, derivatives of the 3-(trifluoromethyl)quinoline-8-amine scaffold have been explored for a range of other biological effects. These investigations have revealed potential therapeutic applications in areas such as inflammation, viral infections, and cellular protection. This section highlights the research findings related to the anti-inflammatory, anti-HIV, and cytoprotective activities of these compounds.

Anti-inflammatory and Anti-HIV Activities

The quinoline nucleus is a well-established pharmacophore in the development of anti-inflammatory and antiviral agents. nih.govresearchgate.net The introduction of a trifluoromethyl group can significantly modulate the biological activity of the parent molecule. nih.gov

Research into the anti-inflammatory potential of trifluoromethyl-substituted quinolines has shown promising results. For instance, conjugates of ibuprofen (B1674241) with 6-substituted-2-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their anti-inflammatory properties. cardiff.ac.uk Several of these conjugates demonstrated significant anti-inflammatory effects in the carrageenan-induced rat paw edema test. cardiff.ac.uk Furthermore, they were found to reduce the production and release of nitric oxide in LPS-stimulated RAW264.7 mouse macrophages, along with suppressing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and inducible nitric oxide synthase (iNOS). cardiff.ac.uk Notably, the most promising results were observed for the unsubstituted and 6-substituted fluoro- and chloro-derivatives of 2-(trifluoromethyl)quinoline (B1226531) linked to ibuprofen via a propyl chain. cardiff.ac.uk In a different study, 4-substituted-7-trifluoromethylquinolines were found to exhibit good analgesic activity, which is often linked to anti-inflammatory pathways. nih.gov

In the realm of antiviral research, quinoline derivatives have been investigated for their activity against various viruses, including Human Immunodeficiency Virus (HIV). researchgate.net While specific studies on the anti-HIV activity of this compound are limited, broader research on related structures provides valuable insights. For example, 8-hydroxyquinoline-hydrazone derivatives have been synthesized and evaluated for their anti-HIV-1 potential. researchgate.net One of the most active compounds identified was (E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐ol, which displayed significant activity against HIV-1 strains. researchgate.net Additionally, hybrid molecules incorporating quinazoline (B50416) and triazine moieties have been synthesized and evaluated for their anti-HIV activity, although in this particular study, no specific anti-HIV activity was detected for the newly synthesized compounds. tandfonline.com The development of 2,8-bis(trifluoromethyl)quinoline derivatives has also been a focus, with some of these compounds showing potent activity against Zika Virus (ZIKV) replication. nih.gov

These findings underscore the potential of the trifluoromethyl-quinoline scaffold as a basis for the development of novel anti-inflammatory and anti-HIV agents.

Cytoprotective Activities

The cytoprotective effects of quinoline derivatives, particularly those based on the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, have garnered significant attention. researchgate.netmdpi.com These compounds have shown the ability to protect cells from various forms of stress and injury.

A notable example is the racemic compound Q134, which was synthesized through a formic acid-mediated three-component assembly of 8-hydroxyquinoline, 4-(trifluoromethyl)benzaldehyde, and 4-methylpyrimidin-2-amine. researchgate.net This derivative, which incorporates a trifluoromethylphenyl group, has demonstrated strong cytoprotective properties. researchgate.net Further research led to the enantioselective synthesis of its enantiomers, Q134R and Q134S. researchgate.net

Studies have shown that these 8-HQ analogs can normalize the mitochondrial membrane potential of U251 MG cells following oxidative stress in a dose-dependent manner. researchgate.net The cytoprotective activity of these enantiomers is believed to be mediated through the HIF1 system via the stabilization of the HIF1A protein. researchgate.net The table below summarizes the key findings related to the cytoprotective activity of Q134 and its enantiomers.

| Compound | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Q134 (racemic) | Exhibits strong cytoprotective properties. | Interacts with the hypoxia-inducible factor (HIF)1 system. | researchgate.net |

| Q134R and Q134S (enantiomers) | Normalize mitochondrial membrane potential in U251 MG cells after oxidative stress. | Exert cytoprotective activity via the HIF1 system through HIF1A protein stabilization. | researchgate.net |

The development of such cytoprotective agents holds promise for the treatment of conditions where cellular damage and death are key pathological features.

Advanced Applications Beyond Medicinal Chemistry

Development as Fluorescent Probes for Bioimaging

The unique photophysical properties of quinoline (B57606) derivatives, particularly those containing both an amino group and a trifluoromethyl group, have positioned them as powerful tools for biological imaging. acs.orgnih.gov The presence of the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group can induce an intramolecular charge transfer (ICT) state, which is beneficial for creating fluorescent probes with desirable characteristics. nih.govmdpi.com

Quinoline compounds featuring both an amino group and a trifluoromethyl group, such as derivatives of 3-(Trifluoromethyl)quinolin-8-amine, are known to exhibit strong intramolecular charge-transfer (ICT) fluorescence. acs.orgnih.gov This phenomenon occurs due to the electronic push-pull system created by the electron-donating amino group and the electron-withdrawing trifluoromethyl group. nih.govbeilstein-journals.org This ICT characteristic leads to several advantageous photophysical properties:

Large Stokes Shifts: These molecules display significant differences between their maximum absorption and emission wavelengths, known as large Stokes shifts. acs.orgnih.gov This property is crucial for minimizing self-absorption and enhancing the signal-to-noise ratio in fluorescence imaging.

Solvatochromism: The fluorescence of these compounds is often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. researchgate.net They can exhibit high fluorescence quantum yields in non-polar environments and be almost quenched in polar solvents. researchgate.net This sensitivity allows them to be used as probes for specific cellular microenvironments, such as lipid droplets. researchgate.net

Enhanced Fluorescence: The introduction of the trifluoromethyl group, in conjunction with an amino group, can shift the absorption and emission signals to longer wavelengths without a significant increase in molecular size, which is highly desirable for bioimaging applications. nih.gov

| Feature | Description | Reference |

| Mechanism | Intramolecular Charge Transfer (ICT) from the electron-donating amino group to the electron-withdrawing trifluoromethyl group. | nih.gov |

| Key Property | Large Stokes shifts, minimizing self-absorption and improving signal clarity. | acs.orgnih.gov |

| Environmental Sensitivity | Fluorescent properties are dependent on solvent polarity (solvatochromism), allowing for probing of specific cellular environments. | researchgate.net |

Derivatives of amino-trifluoromethyl quinolines have been successfully applied in live-cell imaging. acs.orgnih.govnih.gov Their ability to specifically target and visualize organelles within living cells is a significant area of research.

Notably, certain derivatives have been identified as specific probes for the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells. acs.orgnih.gov The pyridyl moiety of the quinoline structure is thought to match the slightly acidic environment of the Golgi apparatus (pH 6.0–6.7), contributing to its targeting ability. rsc.org These probes have been shown to colocalize with commercial Golgi markers and maintain this localization even during cell division (mitosis). acs.orgnih.gov This specificity provides a valuable tool for studying the structure and dynamics of the Golgi apparatus in real-time. nih.govresearchgate.net

| Application | Details | Cell Lines | Reference |

| Live-Cell Imaging | Used as fluorescent agents for imaging living cells. | U2OS | nih.gov |

| Organelle-Specific Probing | Specifically target the Golgi apparatus. | HeLa, U2OS, 4T1 | acs.orgnih.gov |

| Mitosis Tracking | Colocalization with Golgi markers is maintained during mitosis. | HeLa | acs.orgnih.gov |

Two-photon fluorescence microscopy (TPM) offers several advantages over traditional one-photon microscopy, including deeper tissue penetration, reduced phototoxicity, and lower background signals. nih.govfrontiersin.org The strong ICT character of amino-trifluoromethyl quinolines is often associated with two-photon absorption (TPA) properties, making them suitable for TPM. nih.gov

Research has demonstrated that these quinoline-based dyes can be effectively used for Golgi apparatus imaging via two-photon fluorescence microscopy. acs.orgnih.gov This capability allows for high-resolution, three-dimensional imaging of the Golgi within complex biological samples, such as tissues. nih.govrsc.org The development of these low-cost, efficient two-photon probes opens new avenues for in-depth biological studies. acs.orgfigshare.com

Contributions to Material Science

Beyond bio-imaging, this compound and its related structures are finding applications in material science, where their unique chemical properties can be harnessed to create advanced materials.

The incorporation of fluorinated quinolines, such as 4-Amino-8-(trifluoromethyl)quinoline, into polymeric composites can enhance their material properties. chemimpex.com The presence of the trifluoromethyl group can impart increased chemical resistance and thermal stability to the polymers. chemimpex.com Research has indicated that polymers doped with these compounds exhibit improved mechanical properties, making them suitable for use in demanding environments. These characteristics make them valuable in the development of advanced coatings and polymers with enhanced durability and performance. chemimpex.com

Quinoline derivatives have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netijcsi.proresearchgate.net The inhibitory action is generally attributed to the adsorption of the organic molecules onto the metal surface, forming a protective layer that blocks the anodic and/or cathodic reactions of corrosion. researchgate.netnih.gov

| Application | Compound Example | Metal | Environment | Key Finding | Reference |

| Corrosion Inhibition | N′-[4-(diethylamino)benzylidine]-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propano hydrazide (DEQTPH) | Mild Steel | HCl and H₂SO₄ solutions | Excellent inhibition efficiency that increases with inhibitor concentration. | researchgate.net |

| Corrosion Inhibition | Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (QMQTPH) | Mild Steel | HCl solution | Acts as an excellent anodic inhibitor. | researchgate.net |

Potential in Analytical Chemistry for Analyte Detection and Quantification

The unique molecular architecture of this compound, featuring an electron-donating amine group and a potent electron-withdrawing trifluoromethyl group on a quinoline scaffold, positions it as a promising candidate for applications in analytical chemistry. This structure is conducive to the development of chemical sensors and probes, particularly for the detection and quantification of various analytes through fluorescence-based methods.

The core principle behind its potential lies in photophysical phenomena such as intramolecular charge transfer (ICT). In quinoline derivatives containing both an amino group and a trifluoromethyl group, the presence of an analyte can modulate the ICT process, leading to observable changes in the fluorescence emission spectrum. nih.gov This can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing), which can be correlated to the concentration of the target analyte.

Research into structurally similar trifluoromethylated quinoline compounds has demonstrated their efficacy in detecting metal ions. The nitrogen atoms within the quinoline ring system and the exocyclic amine group can act as binding sites or ligands for metal ions. mdpi.com This interaction alters the electronic properties of the fluorophore, enabling sensitive and selective detection.

Detailed research on related quinoline derivatives highlights their successful application as fluorescent probes for various analytes. These studies provide a strong basis for the potential of this compound in similar roles. For instance, derivatives of quinoline have been engineered to create highly selective and sensitive fluorescent sensors for biologically and environmentally significant metal ions. mdpi.comukm.my

The table below summarizes the detection capabilities of various functionalized quinoline derivatives, illustrating the potential applications and performance metrics that could be achievable with probes based on the this compound structure.

| Quinoline Derivative Class | Analyte Detected | Detection Method | Limit of Detection (LOD) | Key Findings | Reference |

|---|---|---|---|---|---|

| Styryl derivative of 2-methyl-8-(trifluoromethyl)quinoline | Cu2+, Ag+ | Fluorimetric | LOD for Cu2+: 0.19 µM; LOD for Ag+: 0.22 µM | The probe exhibited high sensitivity and a visible color change under UV light upon binding to copper ions. | mdpi.com |

| 2,2,2-trifluoro-N'-(2-(quinolin-8-yloxy)acetyl)acetohydrazide (TQA) | Fe3+ | Fluorescence Quenching | 0.168 µM | The sensor demonstrated high selectivity and was successfully applied in live cell fluorescence imaging. | mdpi.com |

| 8-Carboxamidoquinoline derivative (OQAA) | Zn2+ | Fluorescence Enhancement | Not specified | Showed remarkable fluorescence enhancement upon binding to Zn2+, distinguishing it from other competing metal ions like Cd2+ and Hg2+. | ukm.my |

| Arylboronate-functionalized quinoline | Peroxynitrite (ONOO−) | Ratiometric Fluorescence | 60.5 nM | A mitochondria-targeting probe showed a 32-fold "turn-on" fluorescence increase in response to the analyte. | rsc.org |

Given these precedents, this compound is a strong candidate for development into novel analytical reagents. Its structure could be further functionalized to enhance selectivity for specific target analytes, paving the way for new tools in environmental monitoring, industrial quality control, and biomedical diagnostics.

Computational and Theoretical Studies

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are cornerstone techniques in computational drug discovery, used to predict the binding orientation and affinity of a small molecule to its macromolecular target, typically a protein or nucleic acid. This approach allows researchers to rationalize the biological activity of a compound and to design new derivatives with improved potency and selectivity.

For quinoline-based compounds, including those with trifluoromethyl substitutions, molecular docking has been extensively used to explore their potential as therapeutic agents. Studies have shown that trifluoromethylated quinolines can act as potent inhibitors for a variety of biological targets. For instance, derivatives have been docked into the active sites of enzymes implicated in cancer and viral diseases.

In a notable study, a series of 3-phenyltrifluoromethyl quinoline (B57606) derivatives were evaluated as potential anti-cancer agents. researchgate.net Molecular docking simulations revealed that these compounds could bind to the active site of thymidine (B127349) phosphorylase, an enzyme overexpressed in many solid tumors. researchgate.net The interactions were characterized by hydrogen bonds with key amino acid residues such as SER117, TYR199, and LYS221. researchgate.net Similarly, docking studies of a complex quinoline derivative into the ATP-binding site of the mTOR enzyme, a key regulator of cell growth, predicted hydrogen bond formation with Val2240 in the kinase hinge region, rationalizing its high inhibitory potency. nih.gov

The specific placement of the trifluoromethyl group on the quinoline scaffold is critical for these interactions. In the context of anti-influenza research, a derivative, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, was docked into the RNA polymerase active site, where it formed Pi-Pi stacking interactions. nih.gov In another example related to the COVID-19 pandemic, computational screening identified 3-[3-(Trifluoromethyl)phenyl]quinoline as a potential inhibitor of proteins involved in SARS-CoV-2 infection, with favorable binding energies for both the Spike-ACE2 complex and the human protease TMPRSS2. osti.gov These studies collectively highlight that the trifluoromethyl group often contributes to binding by engaging in favorable interactions within hydrophobic or electronegative pockets of the target protein. researchgate.netosti.gov

Table 1: Examples of Molecular Docking Studies on Trifluoromethyl-Quinoline Derivatives

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Therapeutic Area |

|---|---|---|---|---|

| 3-Phenyltrifluoromethyl quinolines | Thymidine Phosphorylase (PDB: 1UOU) | SER117, TYR199, LYS221 | - | Cancer researchgate.net |

| Quinoline-based inhibitors | Spike-ACE2 / TMPRSS2 | Not specified | -7.9 to -8.0 | COVID-19 osti.gov |

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza RNA Polymerase (PDB: 3CM8) | Not specified (Pi-Pi stacking) | < -5.0 | Influenza nih.gov |